3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile is a chemical compound that belongs to the class of aromatic compounds, specifically derivatives of benzonitrile. This compound features a fluorine atom and a thioether functional group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
This compound can be synthesized through various organic chemistry techniques, often involving the manipulation of existing aromatic structures. It is classified under organofluorine compounds due to the presence of the fluorine atom, as well as under thioethers due to the sulfur-containing moiety. The molecular formula for 3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile is , indicating it contains carbon, hydrogen, fluorine, nitrogen, and oxygen.
The synthesis of 3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile can be achieved through several methods:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity.
The molecular structure of 3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile can be represented with specific structural formulas that highlight its functional groups:
OC(C(C)S)c1ccc(F)c(C#N)c1
YGAURRAHPYQHDC-UHFFFAOYSA-N
The compound features:
3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile can participate in several chemical reactions:
These reactions are significant for modifying the compound for various applications in research and industry.
The mechanism of action for 3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile largely depends on its interactions at the molecular level. For instance:
Quantitative structure-activity relationship (QSAR) studies could provide insights into its biological efficacy based on structural variations.
The physical properties of 3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile include:
Chemical properties include:
These properties are essential for predicting behavior during synthesis and potential applications.
3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile has several potential applications:
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4